3-Buten-2-one, 4-(2-furanyl)-3-nitro-
Description
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Structure
3D Structure
Properties
CAS No. |
58371-75-8 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-(furan-2-yl)-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C8H7NO4/c1-6(10)8(9(11)12)5-7-3-2-4-13-7/h2-5H,1H3 |
InChI Key |
JSOXJCFMPUUCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CO1)[N+](=O)[O-] |
Origin of Product |
United States |
Conjugate Addition Elimination:a Second Indirect Pathway Involves the 1,4 Conjugate Addition Michael Addition of a Nitrite Nucleophile to the Precursor 4 2 Furanyl 3 Buten 2 One. This Reaction Forms a Saturated β Nitro Ketone Enolate, Which Upon Protonation Yields 4 2 Furanyl 3 Nitrobutan 2 One.researchgate.netrsc.org
Green Chemistry Principles in the Synthesis of Furanyl Nitroenones
In alignment with the growing demand for environmentally benign chemical processes, the synthesis of furanyl nitroenones has been adapted to incorporate green chemistry principles. These approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.
Performing reactions under solvent-free, or neat, conditions represents a significant step towards greener synthesis by eliminating a major source of chemical waste. mdpi.com For related heterocyclic compounds, solvent-free approaches have demonstrated considerable advantages, including reduced reaction times and simplified purification processes. mdpi.comqub.ac.uk For instance, the synthesis of various nitrones, which are structurally related to nitroenones, has been effectively achieved by grinding substrates together in a ball mill without any solvent. researchgate.netsoton.ac.uk This method, a form of mechanochemistry, not only avoids hazardous solvents but can also lead to the formation of products that require no further purification. researchgate.netsoton.ac.uk Similarly, 1,3-dipolar cycloadditions to produce glycomimetics have been shown to proceed with shorter reaction times and comparable yields and selectivity under neat conditions compared to traditional solvent-based protocols. mdpi.com The application of twin-screw extrusion for the continuous, solvent-free synthesis of active pharmaceutical ingredients further highlights the potential for scaling up these environmentally friendly methods. qub.ac.uk
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. The synthesis of various organic scaffolds in aqueous media has been explored as a sustainable alternative to using volatile organic solvents. researchgate.netresearchgate.net The use of surfactant-type catalysts, such as dodecylbenzenesulfonic acid (DBSA), can facilitate organic reactions in water by creating hydrophobic microenvironments that mimic the conditions in organic solvents. researchgate.net This approach has been successfully applied to multicomponent reactions for synthesizing complex heterocyclic systems. researchgate.net Research has shown that for certain carbon-sulfur bond formation reactions, water is not just a benign medium but is essential for the reaction's success. researchgate.net In the context of organocatalyzed Michael additions, a key reaction for synthesizing nitroenone analogues, using water as a solvent is considered an eco-friendly approach that can, in some cases, increase reactivity through hydration effects. mdpi.com
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes. nih.govmdpi.com This efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to a wide range of syntheses, including those of nitrogen- and oxygen-containing heterocycles. nih.gov Reactions can often be conducted under neat (solvent-free) conditions, further enhancing their green credentials. nih.gov For example, the synthesis of hydroxyphenyl nitrones and ferrocenyl chalcones has been expedited using microwave irradiation. nih.govfrontiersin.org In some cases, microwave-assisted methods have led to a significant increase in product yields compared to conventional heating. mdpi.com
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |
| N-propargylation | 96 h | 15 min | 2.5-fold | mdpi.com |
| Friedländer Synthesis | - | - | 72% (MW) vs 34% (Conventional) | nih.gov |
| 1,3-Dipolar Cycloaddition | 6 h (in toluene) | 3 h (solvent-free) | Similar Yield | mdpi.com |
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a powerful solvent-free synthetic strategy. beilstein-journals.orgbeilstein-journals.orgnih.gov This technique is particularly effective for reactions between solid reagents, eliminating the need for solvents and often leading to less waste and simpler work-ups. beilstein-journals.orgbeilstein-journals.org The synthesis of nitrones and fluorinated pyrazolones has been successfully demonstrated using mechanochemical methods. researchgate.netsoton.ac.ukbeilstein-journals.org
Solid-supported synthesis is another green approach where reagents or catalysts are immobilized on a solid phase. This facilitates the separation of the product from the reaction mixture, often requiring only simple filtration, thereby avoiding traditional aqueous work-ups. A two-step protocol for synthesizing polyfunctionalized furans from β-nitroenones has been developed using solid-supported species, highlighting the sustainability advantages of this method. nih.govmdpi.comnih.gov
| Technique | Key Advantage | Example Application | Reference |
| Mechanochemistry | Solvent-free, reduced waste | Synthesis of nitrones, pyrazolones | researchgate.netsoton.ac.ukbeilstein-journals.orgbeilstein-journals.org |
| Solid-Supported | Simplified purification, avoids aqueous work-up | Synthesis of polyfunctionalized furans | nih.govmdpi.comnih.gov |
Catalytic Enantioselective and Diastereoselective Synthesis of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-
Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of complex organic molecules. Enantioselective and diastereoselective methods aim to produce a specific stereoisomer of a chiral molecule, which is particularly important in the synthesis of pharmaceuticals.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, providing an alternative to metal-based catalysts. The Michael addition, a conjugate addition reaction, is fundamental for constructing the carbon skeleton of many molecules, including analogues of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. mdpi.commdpi.com
Chiral organocatalysts, such as those derived from cinchona alkaloids or chiral diamines like (R,R)-1,2-diphenylethylenediamine (DPEN), have been effectively used to catalyze the asymmetric Michael addition of aldehydes and ketones to nitroolefins. mdpi.commdpi.comnih.govrsc.org These catalysts often work through a dual-activation mechanism. For example, a primary amine on the catalyst can react with a ketone to form a nucleophilic enamine, while another functional group, like a thiourea (B124793) moiety, can activate the nitroalkene electrophile through hydrogen bonding. mdpi.commdpi.com This organized transition state directs the approach of the reactants, leading to high levels of stereoselectivity.
Research has shown that these reactions can produce Michael adducts with high yields, diastereoselectivities (up to 98:2 dr), and enantioselectivities (up to 99% ee). mdpi.comrsc.org Notably, the Michael addition of cycloketones to nitroalkenes bearing a 2-furyl group has been reported to proceed with good enantioselectivity and the highest yield among several tested aromatic and heteroaromatic substrates, demonstrating the applicability of this method for synthesizing direct precursors to the target compound. mdpi.com
Metal-Catalyzed Synthetic Routes
The most direct synthetic route to 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is the Henry reaction, also known as a nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the target molecule, this corresponds to the reaction between furfural and nitroacetone. The resulting β-nitro alcohol intermediate is subsequently dehydrated to yield the final nitroalkene product. wikipedia.orgcommonorganicchemistry.com
While the reaction can be promoted by simple bases, the use of metal catalysts has become crucial for enhancing efficiency, yield, and selectivity. psu.edu Various metal complexes have been shown to be effective catalysts for Henry reactions, leveraging Lewis acid activation to facilitate the condensation. psu.eduresearchgate.net These catalysts can activate the carbonyl group of the aldehyde (furfural), making it more susceptible to nucleophilic attack by the nitronate anion formed from the nitro-ketone. psu.edu
Several metal-based catalytic systems have been developed that are applicable to this type of transformation, as detailed in the table below.
| Metal Catalyst System | Reactant Types | Key Advantages |
| Copper(I) and Copper(II) Complexes | Aldehydes, Ketones, Nitroalkanes | High diastereo- and enantioselectivity with chiral ligands. organic-chemistry.org |
| Lanthanide-Binol Complexes (e.g., La, Sm) | Aldehydes, Nitromethane | Effective in promoting reactions with high enantiomeric excess. psu.edu |
| Zinc-AzePhenol Complexes | N-Boc Imines, Nitroalkanes | Catalyzes asymmetric aza-Henry reactions under ambient conditions. organic-chemistry.org |
| Rhodium/Silyl Ketene Acetal Systems | Aldehydes, Nitroalkanes | Effective for nitroaldol reactions with various aldehydes. psu.edu |
These metal-catalyzed approaches offer significant advantages over traditional base-catalyzed methods by enabling milder reaction conditions and providing pathways to control the stereochemical outcome of the reaction. psu.edu
Heterogeneous Catalysis for Sustainable Production
The pursuit of green and sustainable chemical production has driven the development of heterogeneous catalysts for reactions leading to furan-derived compounds. frontiersin.orglidsen.com Heterogeneous catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer significant advantages, including simplified product separation, catalyst reusability, and reduced waste generation. lidsen.com
For the synthesis of the parent backbone of the target molecule, 4-(2-furanyl)-3-buten-2-one, the aldol (B89426) condensation of furfural and acetone (B3395972) is the key step. researchgate.netnih.govresearchgate.net This reaction has been extensively studied using solid-base catalysts. researchgate.netosti.govosti.gov These catalysts provide active sites for the deprotonation of acetone to form an enolate, which then attacks the carbonyl carbon of furfural. researchgate.net This approach avoids the use of corrosive liquid bases and simplifies downstream processing.
The direct synthesis of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- via the Henry reaction can also be adapted for heterogeneous catalysis. Immobilized metal catalysts or solid basic materials can be employed to facilitate the reaction, combining the benefits of catalysis with the principles of green chemistry. psu.edu
| Heterogeneous Catalyst | Reaction Type | Substrates | Notes |
| Mg-Al Mixed Oxides | Aldol Condensation | Furfural, Acetone | Catalyst performance can be affected by the acidity of the furfural source. researchgate.net |
| CaO (Calcium Oxide) | Aldol Condensation | Furfural, Ketones | Demonstrates high reaction rates with small ketones. researchgate.net |
| Immobilized Rare Earth Metals | Henry Reaction | Aldehydes, Nitroalkanes | Lanthanide catalysts can be immobilized on polymer supports for easy removal. psu.edu |
| Nb-based Catalysts on Silica | CTH of Furfural | Furfural | Provides acid sites for various valorization reactions. mdpi.com |
| Ag on TiO₂ | Furfural Oxidation | Furfural | Effective for selective oxidation to furoic acid, demonstrating metal-support synergy. mdpi.com |
The use of catalysts derived from renewable sources or earth-abundant metals further enhances the sustainability of these synthetic routes. frontiersin.orglidsen.com
Multicomponent Reactions (MCRs) for Derivatization
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govmdpi.com The target compound, 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, is an ideal substrate for derivatization using MCRs due to its structure as a nitroalkene, which can act as an excellent Michael acceptor.
A notable example is a stereoselective four-component reaction that can be used to synthesize highly functionalized 2,3-dihydro-4-nitropyrroles. nih.gov In this reaction, 3-Buten-2-one, 4-(2-furanyl)-3-nitro- can serve as the β-nitroalkene component.
The general scheme for this derivatization is as follows:
Reactants :
An amine
An aromatic aldehyde
An α-ketoamide
A β-nitroalkene (e.g., 3-Buten-2-one, 4-(2-furanyl)-3-nitro-)
This metal-free reaction proceeds through a cascade mechanism involving the conjugate addition of an imine to the nitroalkene, followed by the reaction with the aldehyde and an intramolecular 1,5-dipolar cycloaddition to afford the final dihydropyrrole structure. nih.gov This MCR strategy allows for the rapid generation of molecular diversity and the creation of complex heterocyclic scaffolds from the parent nitro-furan compound in a single, efficient step. nih.govnih.gov
Stereochemical Control in Synthesis (E/Z Isomerism)
The double bond in 3-Buten-2-one, 4-(2-furanyl)-3-nitro- introduces the possibility of geometric isomerism (E/Z isomerism). The configuration of substituents around this double bond is determined during the synthesis, specifically in the dehydration step of the β-nitro alcohol intermediate formed during the Henry reaction. wikipedia.orgcommonorganicchemistry.com
Controlling the stereochemical outcome is a critical aspect of modern organic synthesis. The relative orientation of the furan (B31954) ring and the acetyl group across the double bond defines the isomer.
(E)-isomer : The higher priority groups (furan ring and the acetyl group, based on Cahn-Ingold-Prelog rules) are on opposite sides of the double bond.
(Z)-isomer : The higher priority groups are on the same side of the double bond.
Generally, the (E)-isomer of conjugated systems like this is thermodynamically more stable due to reduced steric hindrance between the bulky substituents. nist.gov Consequently, many synthetic preparations that proceed under thermodynamic control will preferentially yield the (E)-isomer.
However, specific reaction conditions and catalysts can be employed to influence the E/Z ratio. The stereochemistry of the intermediate β-nitro alcohol (syn vs. anti diastereomers) can influence the geometry of the resulting alkene upon elimination. chempedia.info Furthermore, kinetic control using specific catalysts or reaction conditions at lower temperatures can potentially favor the formation of the less stable (Z)-isomer. For instance, the use of certain metal catalysts, such as silver carbonate in related Michael additions, has been shown to switch the stereoselectivity from the thermodynamic (E)-product to the kinetic (Z)-product. nih.gov Therefore, while the (E)-isomer is often the major product, targeted synthetic strategies can provide access to the (Z)-isomer.
Reactivity and Mechanistic Investigations of 3 Buten 2 One, 4 2 Furanyl 3 Nitro
Nucleophilic Addition Reactions
Detailed experimental studies specifically documenting the nucleophilic addition reactions of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- are not extensively available in publicly accessible scientific literature. However, the reactivity of this compound can be predicted based on the well-established principles of organic chemistry, particularly the behavior of analogous α,β-unsaturated nitro ketones. The presence of both a nitro group and a ketone functionality in conjugation with a double bond creates two primary electrophilic centers susceptible to nucleophilic attack: the β-carbon of the alkene (conjugate or 1,4-addition) and the carbonyl carbon (direct or 1,2-addition).
The Michael addition, a cornerstone of carbon-carbon bond formation, is a highly probable reaction pathway for 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. masterorganicchemistry.comwikipedia.orgmakingmolecules.com This reaction involves the conjugate addition of a nucleophile (Michael donor) to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.comwikipedia.org
The generally accepted mechanism for the Michael addition to an α,β-unsaturated nitroalkene involves the nucleophilic attack at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. wikipedia.org The negative charge is delocalized across the oxygen atom of the carbonyl group and the oxygen atoms of the nitro group. Subsequent protonation of this intermediate yields the final 1,4-adduct. wikipedia.org Organocatalyzed conjugate additions often proceed through the formation of an enamine intermediate between the catalyst and the nucleophile, which then attacks the nitro-olefin. scispace.com Kinetic studies on similar systems have sometimes revealed complex mechanistic features, including the potential for dominant cyclobutane (B1203170) intermediates that can influence stereoselectivity. scispace.com
While specific data for 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is not available, the scope of nucleophiles for Michael additions to similar nitroalkenes is broad. masterorganicchemistry.commakingmolecules.com It generally includes soft nucleophiles, which preferentially undergo conjugate addition.
Table 1: Predicted Scope of Nucleophilic Donors for Michael Addition
| Nucleophile Type | Examples | Expected Reactivity |
| Carbon Nucleophiles | Enolates, malonates, β-ketoesters, organocuprates | High |
| Nitrogen Nucleophiles | Amines, anilines | High |
| Sulfur Nucleophiles | Thiols | High |
| Oxygen Nucleophiles | Alkoxides, phenoxides | Moderate to High |
Limitations may arise with hard nucleophiles, such as organolithium or Grignard reagents, which tend to favor direct 1,2-addition to the carbonyl group. makingmolecules.com Steric hindrance on either the nucleophile or the substrate can also limit the reaction's feasibility.
The regioselectivity of nucleophilic addition to α,β-unsaturated nitro ketones is highly dependent on the nature of the nucleophile. As previously mentioned, soft nucleophiles favor 1,4-addition (Michael addition), while hard nucleophiles favor 1,2-addition.
The stereoselectivity of the Michael addition to 3-Buten-2-one, 4-(2-furanyl)-3-nitro- would be of significant interest. The reaction creates at least one new stereocenter, and potentially two, depending on the nucleophile. The diastereoselectivity (syn vs. anti) and enantioselectivity can often be controlled through the use of chiral catalysts, such as chiral amines or thioureas, which can activate the substrate and guide the nucleophile to a specific face of the molecule. researchgate.netnih.gov For instance, organocatalyzed additions of aldehydes to nitroolefins have been shown to be highly stereoselective. scispace.com
The aza-Henry or nitro-Mannich reaction is the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov In the context of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, it could potentially act as the nitroalkane component, with the nucleophilic character residing on the carbon alpha to the nitro group. This reaction typically requires a base to deprotonate the nitroalkane, forming a nitronate intermediate that then attacks the imine electrophile. wikipedia.org
The development of stereoselective aza-Henry reactions has provided efficient routes to chiral 1,2-diamines and other valuable nitrogen-containing compounds. nih.gov While specific examples involving 3-Buten-2-one, 4-(2-furanyl)-3-nitro- are not documented, its structural features suggest it could participate in such transformations.
Direct nucleophilic addition to the carbonyl group (1,2-addition) is a competing reaction pathway. makingmolecules.com As a general principle, this pathway is favored by "hard" nucleophiles, which are characterized by a high charge density, such as organolithium and Grignard reagents. makingmolecules.com The reaction proceeds via attack on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which, upon protonation, yields an alcohol.
The balance between 1,2- and 1,4-addition is influenced by several factors including the nature of the nucleophile, the solvent, and the temperature. Reversible 1,2-additions with weaker nucleophiles may allow for the eventual formation of the more thermodynamically stable 1,4-adduct.
Cycloaddition Reactions
The conjugated system within 3-Buten-2-one, 4-(2-furanyl)-3-nitro- makes it an active participant in cycloaddition reactions. It possesses both a diene component (the furan (B31954) ring) and a dienophile/dipolarophile component (the electron-deficient nitroalkene), allowing for versatile reactivity pathways.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. masterorganicchemistry.comyoutube.com The reactivity of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- in this context is twofold, as it can potentially act as either the diene or the dienophile.
Furan as the Diene: The furan ring is an electron-rich diene that readily participates in Diels-Alder reactions, typically with electron-deficient dienophiles. acs.orgyoutube.com However, the furan ring in 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is substituted with a strongly electron-withdrawing group, which reduces its electron density and therefore its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Despite this deactivation, it can be expected to react with highly reactive dienophiles under forcing conditions (e.g., high temperature or pressure) to yield oxabicyclo[2.2.1]heptene adducts.
Nitroalkene as the Dienophile: The carbon-carbon double bond is activated by the adjacent electron-withdrawing nitro (NO₂) and acetyl (COCH₃) groups, making it a highly electron-deficient and thus a potent dienophile for reactions with electron-rich dienes. masterorganicchemistry.com Conjugated nitroalkenes are effective dipolarophiles in cycloaddition reactions. nih.govresearchgate.net This pathway is generally more favorable than the one involving furan as the diene. For instance, its reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed readily to form a cyclohexene (B86901) derivative. The reaction involving β-fluoro-β-nitrostyrenes with cyclic 1,3-dienes has been shown to produce bicyclic compounds in high yields. beilstein-journals.org
| Role of Compound | Reactant Type | Expected Reactivity | Product Type |
|---|---|---|---|
| Diene (Furan moiety) | Electron-deficient dienophile (e.g., Maleic anhydride) | Low (due to deactivating substituent) | Oxabicyclo[2.2.1]heptene adduct |
| Dienophile (Nitroalkene moiety) | Electron-rich diene (e.g., Cyclopentadiene) | High (due to activating groups) | Substituted cyclohexene adduct |
1,3-dipolar cycloadditions are [3+2] cycloaddition reactions that form five-membered heterocyclic rings. chesci.comijrpc.com The electron-deficient alkene in 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is an excellent dipolarophile for reactions with a variety of 1,3-dipoles.
Reaction with Nitrile Oxides: Nitrile oxides are common 1,3-dipoles that react with alkenes to form 2-isoxazolines. bohrium.com The reaction of nitrile oxides with conjugated nitroalkenes is a well-established method for synthesizing nitro-substituted isoxazolines. nih.govmdpi.com This reaction is highly regioselective, and theoretical studies based on DFT calculations suggest a one-step, polar mechanism. nih.gov The cycloaddition of a nitrile oxide, such as benzonitrile (B105546) N-oxide, to 3-Buten-2-one, 4-(2-furanyl)-3-nitro- would be expected to yield a highly substituted 3-nitro-2-isoxazoline derivative.
Reaction with Nitrones: Nitrones are another class of 1,3-dipoles that react with alkenes to produce isoxazolidines. chem-station.comrsc.org The nitrone-olefin cycloaddition is a powerful tool for creating multiple stereocenters in a single step. chem-station.com The reaction of the title compound with a nitrone would provide a pathway to complex heterocyclic structures containing the furan moiety.
Reactions involving the Nitro Group: While less common, the nitro group itself can participate in certain cycloaddition reactions, although it typically requires transformation into a different reactive species, such as a nitronate, under basic conditions.
| 1,3-Dipole | Expected Product | Reaction Characteristics |
|---|---|---|
| Nitrile Oxides (e.g., Ph-CNO) | 3-Nitro-2-isoxazoline derivative | Highly regioselective, proceeds under mild conditions. nih.gov |
| Nitrones (e.g., C-phenyl-N-methylnitrone) | Isoxazolidine derivative | Forms multiple stereocenters. chem-station.com |
| Azomethine Ylides | Pyrrolidine derivative | Diastereoselective synthesis of highly substituted pyrrolidines. researchgate.net |
Electrochemical Behavior and Electrocatalytic Transformations
The electrochemical properties of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- are of interest due to the presence of multiple redox-active centers: the reducible nitro group and the oxidizable furan ring.
Electrochemical techniques such as cyclic voltammetry (CV) are powerful tools for investigating the redox properties of electroactive materials. nih.gov For a molecule like 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, CV would be employed to determine its reduction and oxidation potentials. The study of how scan rate affects the voltammetric response can provide insights into the kinetics of electron transfer and whether the species adsorbs to the electrode surface.
Adsorption phenomena are critical in electrocatalysis. The interaction of the molecule with the electrode surface can significantly influence reaction pathways. It is expected that the planar furan ring and the polar nitro and carbonyl groups would lead to significant adsorption on many electrode materials. Transient techniques, such as chronoamperometry or chronocoulometry, could be used to quantify the extent and rate of adsorption.
The molecule has distinct sites for reduction and oxidation, which can be selectively targeted by controlling the electrode potential.
Electroreductive Pathways: The nitro group is highly electrophilic and is the most readily reducible functional group in the molecule. The electrochemical reduction of nitro compounds has been extensively studied. researchgate.net The process typically involves a multi-electron, multi-proton transfer. In a protic medium, the nitro group (R-NO₂) undergoes a six-electron reduction to form the corresponding amine (R-NH₂). Intermediate species, such as the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives, can often be detected or isolated by careful control of the potential and pH. researchgate.net The conjugated ketone may also be reduced at more negative potentials.
Electrooxidative Pathways: The furan ring is an electron-rich heterocycle and is susceptible to oxidation. The electrochemical oxidation of furan compounds can lead to various products, including ring-opened species or electropolymerization, where radical cations formed upon initial oxidation react with other monomers to form a polymer film on the electrode surface. rsc.org The presence of the deactivating substituent would likely increase the oxidation potential of the furan ring compared to unsubstituted furan. The oxidation of furan rings by cytochrome P450 enzymes is a known metabolic pathway that generates reactive electrophilic intermediates. nih.gov
Furan Ring Reactivity
The reactivity of the furan ring is significantly modulated by the attached nitrovinyl ketone substituent. In typical five-membered aromatic heterocycles, the order of aromaticity is thiophene (B33073) > pyrrole (B145914) > furan. pharmaguideline.com Furan is the least aromatic and thus the most reactive of the three in reactions that involve breaking the aromaticity, such as cycloadditions.
However, for electrophilic aromatic substitution, the reactivity order is typically pyrrole > furan > thiophene. The electron-withdrawing character of the -CH=C(NO₂)C(O)CH₃ side chain strongly deactivates the furan ring towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). The electron density of the ring is pulled towards the substituent, making it less nucleophilic. Therefore, electrophilic substitution reactions on the furan ring of this molecule are expected to be very difficult and require harsh conditions, if they proceed at all. The predominant reactivity of the furan moiety in this specific molecular context is its role as a diene in Diels-Alder reactions, as discussed in section 3.2.1. acs.org Furthermore, under strong oxidative conditions, the furan ring can undergo oxidative cleavage. nih.gov
Electrophilic Aromatic Substitution Patterns on the Furan Ring
The furan ring is a π-electron-rich heterocycle, which makes it significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene. chemicalbook.com This enhanced reactivity is due to the participation of the oxygen atom's lone pair in the aromatic system, which increases the electron density of the ring carbons. pearson.com
In unsubstituted furan, electrophilic attack occurs preferentially at the C2 (or α) position. pearson.comquora.com The reason for this regioselectivity lies in the superior stability of the carbocation intermediate (also known as a sigma complex) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the ring oxygen, resulting in three significant resonance structures. pearson.comquora.com In contrast, attack at the C3 (or β) position yields a less stable intermediate, with the charge delocalized over only two carbon atoms. quora.com
For 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, the furan ring is already substituted at the C2 position. Consequently, any subsequent electrophilic substitution is strongly directed to the C5 position, which is electronically and sterically analogous to the C2 position. chempedia.infoonlineorganicchemistrytutor.com The 4-(3-nitro-2-oxobut-3-en-1-yl) substituent, being an electron-withdrawing group due to the conjugated ketone and nitro functionalities, deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, the inherent high reactivity of the furan nucleus still allows for substitution reactions to occur, primarily at the C5 position.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Major/Minor Product |
| C2 (or C5) | 3 | More Stable | Major |
| C3 (or C4) | 2 | Less Stable | Minor |
Ring-Opening Reactions and Subsequent Transformations
The furan nucleus, despite its aromaticity, is susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov This reactivity can be a competing pathway in reactions intended to modify the side chain or perform electrophilic substitution on the ring. The mechanism for acid-catalyzed ring-opening typically begins with the protonation of the furan ring, with the α-carbon being the kinetically favored site of protonation. researchgate.net This disrupts the aromatic system and leads to the formation of intermediates that can be attacked by nucleophiles, such as water, resulting in cleavage of the ring to form 1,4-dicarbonyl compounds or their derivatives.
In the case of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, acidic conditions could potentially lead to the formation of a highly functionalized linear dicarbonyl compound. Furthermore, transition metal catalysts are also known to promote the ring-opening of furans. rsc.orgresearchgate.net For instance, cobalt- and rhodium-catalyzed reactions can lead to various acyclic products through different mechanistic pathways, including cycloaddition followed by elimination. nih.govnih.govlookchem.com The specific products formed would depend on the reaction conditions and the reagents employed.
Transformations of the Nitro Group
The nitro group on the side chain of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is a versatile functional group that can undergo a variety of transformations, providing synthetic routes to other important nitrogen-containing compounds or carbonyls.
Reductive Transformations to Amines or Other Nitrogenous Functionalities
The reduction of a nitro group is a fundamental transformation in organic synthesis. For α,β-unsaturated nitro compounds like the title molecule, this reaction can yield various products, including primary amines. wikipedia.org Catalytic hydrogenation using reagents such as Raney Nickel is a common method for this conversion. taylorandfrancis.com
A significant challenge in the reduction of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is the issue of chemoselectivity. The molecule possesses three reducible functional groups: the nitro group, the carbon-carbon double bond, and the ketone. The choice of reducing agent and reaction conditions is critical to selectively target the nitro group while preserving the other functionalities. For example, certain catalytic systems for transfer hydrogenation are known to reduce aldehydes while tolerating nitro groups, ketones, and olefins, showcasing that selective reductions are feasible. organic-chemistry.org Conversely, other systems using a Raney Ni-Al alloy in aqueous media tend to reduce α,β-unsaturated ketones to the corresponding saturated alcohols. lew.ro A successful selective reduction of the nitro group would yield 3-amino-4-(2-furanyl)-3-buten-2-one, a valuable enaminone intermediate.
Table 2: Potential Products from the Reduction of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-
| Reducing Agent/Conditions | Potential Major Product | Functional Group(s) Reduced |
| Selective for Nitro Group (e.g., specific catalytic transfer hydrogenation) | 3-Amino-4-(2-furanyl)-3-buten-2-one | Nitro |
| Non-selective (e.g., strong hydrogenation like H₂/Pd-C) | 3-Amino-4-(2-furanyl)butan-2-ol | Nitro, Alkene, Ketone |
| Selective for Alkene (e.g., certain enzymatic reductions) | 4-(2-Furanyl)-3-nitrobutan-2-one | Alkene |
| Selective for Ketone (e.g., Luche Reduction) | 4-(2-Furanyl)-3-nitro-3-buten-2-ol | Ketone |
Nef Reaction Analogs for Carbonyl Compound Formation
The Nef reaction is a classic method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organicreactions.org The mechanism involves the formation of a nitronate salt by deprotonation of the carbon α to the nitro group, followed by acid-catalyzed hydrolysis to the carbonyl compound. youtube.comorganic-chemistry.org
Crucially, the standard Nef reaction is not directly applicable to 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. The substrate is a nitroalkene, and the carbon atom bearing the nitro group is sp²-hybridized and lacks the required α-hydrogen for the initial deprotonation to form the nitronate salt. alfa-chemistry.com
However, a "Nef reaction analog" could be envisaged as part of a two-step sequence. First, a nucleophile could be added to the β-position of the nitroalkene via a Michael (conjugate) addition. This would saturate the double bond and generate a new intermediate that now possesses a hydrogen atom on the carbon α to the nitro group. This intermediate, which is a secondary nitro compound, could then be subjected to the conditions of the Nef reaction (base followed by strong acid) to be converted into a 1,3-dicarbonyl compound. Some procedures even allow for the conjugate addition and subsequent Nef reaction to occur in the same pot. alfa-chemistry.com
Kinetic and Thermodynamic Studies of Reactions
Determination of Reaction Rates and Orders
The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. The determination of a reaction's rate law and order provides insight into its mechanism. For any reaction involving 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, the rate would be expected to depend on the concentration of both the substrate and the reacting partner.
For instance, in a hypothetical electrophilic substitution reaction at the C5 position of the furan ring, the rate law would likely be:
Rate = k [3-Buten-2-one, 4-(2-furanyl)-3-nitro-]^m [Electrophile]^n
Here, k is the rate constant, and m and n are the reaction orders with respect to the substrate and the electrophile, respectively. These orders would be determined experimentally, for example, by using the method of initial rates, where the initial reaction rate is measured at different starting concentrations of the reactants. Given the high reactivity of furan, the rate constant k for such a substitution is expected to be large, although it would be attenuated by the deactivating nature of the side chain. chemicalbook.com Similarly, for a nucleophilic attack on the β-carbon of the nitroalkene system, the rate would depend on the concentration and nucleophilicity of the attacking species. The strong electron-withdrawing properties of the nitro and keto groups make the β-carbon highly electrophilic and susceptible to rapid attack. wikipedia.org
Table 3: Conceptual Influence of Reactant Concentration on Initial Reaction Rate
| Reaction Type | Reactant Concentration Change | Expected Effect on Initial Rate (Assuming 1st Order in Each Reactant) |
| Electrophilic Substitution | Double [Substrate] | Rate doubles |
| Electrophilic Substitution | Double [Electrophile] | Rate doubles |
| Michael Addition | Double [Substrate] | Rate doubles |
| Michael Addition | Double [Nucleophile] | Rate doubles |
Enthalpy and Entropy of Activation Analysis
A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental and computational data regarding the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for reactions involving 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. While mechanistic studies and reactivity analyses have been conducted on analogous compounds, such as the non-nitrated 4-(2-furanyl)-3-buten-2-one, specific thermodynamic parameters for the activation of the title compound are not available in the reviewed literature.
Consequently, a detailed quantitative analysis, including data tables of enthalpy and entropy of activation for specific reactions of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, cannot be provided at this time. The study of these parameters is crucial for a complete understanding of the reaction kinetics, offering insights into the transition state structure and the degree of molecular order or disorder during the activation process. Future experimental kinetic studies or high-level computational modeling would be necessary to determine these values and fully elucidate the mechanistic pathways of this compound's reactivity.
Derivatives and Structural Modification Strategies for 3 Buten 2 One, 4 2 Furanyl 3 Nitro
Rational Design of Analogues for Targeted Reactivity
The rational design of analogues of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is a strategic approach that leverages an understanding of its chemical structure and potential biological targets to create new molecules with desired properties. This process often involves computational modeling and synthetic chemistry to predict and then create derivatives with improved efficacy, selectivity, or other pharmacokinetic parameters.
Key considerations in the rational design of analogues include:
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved characteristics. For instance, the furan (B31954) ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to explore the impact on biological activity.
Conformational Restriction: Introducing structural elements that limit the molecule's flexibility can lock it into a bioactive conformation, potentially increasing its affinity for a biological target. This could be achieved by incorporating cyclic structures or introducing bulky substituents.
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, influencing its reactivity and interaction with biological macromolecules. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the butenone system. Further modifications to the furan ring or butenone chain can fine-tune these electronic effects.
Structure-based rational design can be employed when the three-dimensional structure of a biological target is known. nih.gov This allows for the design of molecules that can fit precisely into the active site of an enzyme or the binding pocket of a receptor, leading to highly potent and selective compounds.
Synthesis of N-Alkyl-3-nitro-3-buten-2-one Derivatives
While the provided data does not specifically detail the synthesis of N-alkyl derivatives of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, general synthetic strategies for related compounds can be extrapolated. The synthesis of N-acetyl pyrazole (B372694) derivatives from chalcones, which share the α,β-unsaturated ketone moiety, provides a relevant synthetic framework. researchgate.net
A plausible synthetic route could involve the reaction of a primary amine with the 3-nitro-3-buten-2-one core. The Michael addition of an amine to the α,β-unsaturated system would be a key step. The presence of the nitro group would activate the double bond for nucleophilic attack.
Hypothetical Reaction Scheme:
Table of Potential N-Alkyl Derivatives and their Precursors:
| Derivative Name | Alkyl Group (R) | Amine Precursor |
| N-Methyl-4-(2-furanyl)-3-nitro-3-buten-2-imine | Methyl | Methylamine |
| N-Ethyl-4-(2-furanyl)-3-nitro-3-buten-2-imine | Ethyl | Ethylamine |
| N-Propyl-4-(2-furanyl)-3-nitro-3-buten-2-imine | Propyl | Propylamine |
| N-Butyl-4-(2-furanyl)-3-nitro-3-buten-2-imine | Butyl | Butylamine |
This table is illustrative and based on general chemical principles.
Modulating the Furan Ring Substitution Pattern
The furan ring is a crucial component of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, and its substitution pattern can significantly impact the molecule's properties. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C5 position. wikipedia.orgpearson.com This reactivity allows for the introduction of a wide variety of substituents.
Strategies for modulating the furan ring substitution pattern include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be used to introduce substituents onto the furan ring. The directing effect of the existing butenone side chain would need to be considered.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Heck couplings can be employed to introduce aryl, vinyl, or alkyl groups onto a pre-functionalized furan ring (e.g., a bromo-substituted furan).
Synthesis from Substituted Furfurals: An alternative approach is to start with a furan ring that already bears the desired substituent and then build the butenone side chain. A variety of substituted furfurals are commercially available or can be synthesized. pensoft.net
The introduction of different substituents can alter the molecule's lipophilicity, electronic properties, and steric profile, all of which can influence its biological activity. minia.edu.eg
Table of Potential Furan-Substituted Analogues:
| Substituent at C5 | Potential Synthetic Method | Expected Change in Property |
| Nitro (NO₂) | Nitration | Increased electron-withdrawing character |
| Bromo (Br) | Bromination | Increased lipophilicity, useful for further functionalization |
| Methyl (CH₃) | Friedel-Crafts Alkylation | Increased lipophilicity, electron-donating |
| Phenyl (C₆H₅) | Suzuki Coupling | Increased steric bulk and lipophilicity |
This table is illustrative and based on general chemical principles of furan chemistry.
Tailoring the Butenone Chain: Extending or Modifying Alkene Substituents
Modification of the butenone chain offers another avenue for creating derivatives of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. The α,β-unsaturated ketone is a reactive functional group that can participate in various chemical transformations.
Potential modifications to the butenone chain include:
Extension of the Carbon Chain: The butenone chain could be extended by one or more carbons through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction on a suitable precursor.
Modification of the Alkene Substituents: The hydrogen atoms on the alkene could be replaced with other groups. For example, a methyl group could be introduced at the α- or β-position to the carbonyl group.
Reduction of the Carbonyl or Alkene: Selective reduction of the carbonyl group to a hydroxyl group or reduction of the carbon-carbon double bond would yield saturated analogues.
These modifications can affect the molecule's shape, flexibility, and reactivity, which in turn can modulate its interaction with biological targets. For instance, extending the chain could allow the molecule to access deeper binding pockets in a receptor.
Stereochemical Control and Isolation of Isomers
The double bond in the butenone chain of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- can exist as either the E or Z isomer. These stereoisomers can have different chemical and biological properties. Therefore, the stereochemical control during synthesis and the isolation of individual isomers are important considerations.
Methods for stereochemical control include:
Stereoselective Synthesis: Employing reactions that favor the formation of one stereoisomer over the other. For example, certain condensation reactions can be highly stereoselective.
Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) can separate enantiomers if a chiral center is present in the molecule. For diastereomers like E and Z isomers, standard chromatography techniques are often sufficient for separation.
Crystallization: Fractional crystallization can sometimes be used to separate stereoisomers, as they may have different crystal packing and solubility properties.
The characterization of the stereochemistry of the synthesized isomers is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants between the vinyl protons can distinguish between the E and Z isomers. Single-crystal X-ray diffraction can provide unambiguous proof of the stereochemistry. researchgate.net
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the different types of hydrogen and carbon atoms within the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton. The furan (B31954) ring protons would typically appear as multiplets in the aromatic region (approx. 6.5-7.7 ppm). The vinylic proton adjacent to the nitro group would likely be shifted downfield to a region around 7.5-8.5 ppm due to the strong electron-withdrawing nature of the nitro group. The methyl protons of the acetyl group (CH₃) would be expected to appear as a singlet further upfield, likely in the 2.3-2.6 ppm range.
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon (C=O) of the ketone would be highly deshielded, appearing significantly downfield (approx. 190-200 ppm). The carbon atoms of the furan ring would resonate in the approximate range of 110-155 ppm. The carbons of the nitro-substituted double bond would also be clearly identifiable, with the carbon bearing the nitro group appearing further downfield than the other vinylic carbon. The methyl carbon would be found in the upfield region of the spectrum (approx. 25-30 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Buten-2-one, 4-(2-furanyl)-3-nitro- Note: These are estimated values and may vary based on solvent and experimental conditions.
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Methyl (CH₃) | 2.3 - 2.6 (singlet) | 25 - 30 |
| Carbonyl (C=O) | N/A | 190 - 200 |
| Vinylic Proton (=CH) | 7.5 - 8.5 (singlet) | 130 - 145 |
| Nitro-vinylic Carbon (=C-NO₂) | N/A | 145 - 160 |
| Furan Ring Protons | 6.5 - 7.7 (multiplets) | 110 - 155 |
| Furan Ring Carbons | N/A | 110 - 155 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity within the furan ring by observing cross-peaks between adjacent furan protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the furan protons to their respective furan carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (2-3 bonds) between protons and carbons. This is vital for piecing together the entire molecular structure. For example, it would show correlations from the acetyl methyl protons to the carbonyl carbon and the adjacent vinylic carbon, and from the vinylic proton to carbons in the furan ring, thus connecting all the fragments of the molecule.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments (like NOESY or ROESY) detect correlations between atoms that are close in space, regardless of their bonding connectivity. This technique would be instrumental in determining the stereochemistry (E/Z configuration) of the double bond by observing spatial proximity between the vinylic proton and specific protons on the furan ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass. For 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, with a molecular formula of C₈H₇NO₄, the expected exact mass would be calculated. This precise mass measurement is a definitive method for confirming the elemental composition of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to assess the purity of a sample of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. The gas chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide mass spectra for each separated component, aiding in their identification.
Table 2: Expected Mass Spectrometry Data for 3-Buten-2-one, 4-(2-furanyl)-3-nitro-
| Analysis Type | Information Provided | Expected Result for C₈H₇NO₄ |
| Molecular Weight | Nominal mass of the compound. | 181.15 g/mol |
| HRMS | Exact mass for formula confirmation. | Calculated exact mass (e.g., for [M+H]⁺: 182.0448) |
| Fragmentation | Structural clues from bond cleavages. | Loss of NO₂ (46 Da), loss of acetyl (43 Da), furan-related fragments. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is a rapid and effective method for identifying the presence of key functional groups.
The IR spectrum of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- would be expected to display characteristic absorption bands confirming its structure. The most prominent peaks would include:
A strong, sharp absorption around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the α,β-unsaturated ketone.
Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹ , respectively.
Absorptions in the 1600-1640 cm⁻¹ region for the C=C double bond stretch.
Bands corresponding to C-H and C-O stretches of the furan ring, typically found in the fingerprint region below 1500 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for 3-Buten-2-one, 4-(2-furanyl)-3-nitro-
| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) |
| Ketone | C=O stretch | 1680 - 1700 |
| Nitro Group | N-O asymmetric stretch | 1500 - 1550 |
| Nitro Group | N-O symmetric stretch | 1340 - 1380 |
| Alkene | C=C stretch | 1600 - 1640 |
| Furan Ring | C-O stretch / C=C stretch | ~1000-1250 / ~1450-1580 |
Based on the conducted research, there is no available X-ray crystallographic data specifically for the compound "3-Buten-2-one, 4-(2-furanyl)-3-nitro-". The search results yielded information on structurally related but distinct molecules. For instance, crystallographic studies were found for derivatives of 4-(2-furyl)but-3-en-2-one that lack the critical nitro group at the 3-position and instead feature different substituents.
Detailed structural information, including precise bond lengths, bond angles, torsional angles, molecular conformation, crystal packing, and definitive E/Z configuration as determined by X-ray crystallography, is not present in the public domain for 3-Buten-2-one, 4-(2-furanyl)-3-nitro-.
Consequently, the following sections of the article, which are mandated by the user's outline, cannot be completed with scientifically accurate and specific data for the target compound. The creation of data tables and a thorough discussion as per the instructions is therefore not feasible. To fulfill the user's request, experimental determination of the crystal structure of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- would be required.
Computational and Theoretical Chemistry Studies of 3 Buten 2 One, 4 2 Furanyl 3 Nitro
Computational and theoretical chemistry provide powerful tools for investigating the molecular properties and behavior of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- at an atomic level. These methods allow for the prediction of spectroscopic data and the simulation of its dynamic behavior, offering insights that complement experimental studies.
Applications in Organic Synthesis and Materials Science
Role as Building Blocks and Versatile Synthons in Complex Molecule Construction
3-Buten-2-one, 4-(2-furanyl)-3-nitro- is a prime example of a versatile organic building block, a functionalized molecule used for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com The compound integrates several key reactive features that allow it to serve as a multi-functional synthon.
The furan (B31954) ring is a well-established building block in synthetic chemistry, prized for its unique reactivity and ability to act as a precursor to many important substructures. acs.org The nitroalkene moiety is also a powerful synthon. The strong electron-withdrawing nature of the nitro group makes the conjugated C=C bond highly susceptible to nucleophilic attack (Michael addition), enabling the formation of a wide range of carbon-carbon and carbon-heteroatom bonds. frontiersin.org This dual reactivity allows for a modular approach to complex molecule synthesis.
Key Reactive Sites and Potential Transformations:
| Feature | Type of Reactivity | Potential Synthetic Operations |
| Nitroalkene | Michael Acceptor | Conjugate addition of carbon and heteroatom nucleophiles. |
| Dienophile | Diels-Alder [4+2] cycloadditions. | |
| 1,3-Dipolar Cycloadditions | Reaction with dipoles to form five-membered heterocycles. | |
| Furan Ring | Diene | Diels-Alder reactions, leading to oxabicyclo[2.2.1]heptane derivatives. acs.org |
| Aromatic System | Electrophilic substitution (under specific conditions). | |
| Enone System | Electrophilic Center | 1,2-addition to the carbonyl group. |
The combination of these features in a single molecule allows for sequential and controlled reactions, making it a valuable tool for constructing intricate molecular frameworks.
Intermediates in the Synthesis of Biologically Relevant Scaffolds
The furan nucleus is a common scaffold in numerous bioactive compounds and natural products. ijabbr.com Consequently, derivatives of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- are strategic intermediates in the synthesis of biologically relevant molecular architectures, excluding any discussion of their specific pharmacological activities.
The transformation of the nitroalkene unit is central to its role as a synthetic intermediate. For example, the conjugate addition of nucleophiles followed by reduction of the nitro group can lead to the stereocontrolled synthesis of complex acyclic and cyclic amino compounds. This pathway provides access to scaffolds that are precursors to alkaloids, amino sugars, and other nitrogen-containing natural product analogues. The synthesis of biologically promising scaffolds is a primary focus of modern organic chemistry. researchgate.netresearchgate.net
Examples of Scaffold Synthesis from Nitroalkene Intermediates:
| Starting Material Type | Reaction Sequence | Resulting Scaffold |
| Nitroalkene | Michael Addition -> Nitro Reduction -> Cyclization | Substituted Pyrrolidines |
| Nitroalkene | Michael Addition -> Nitro Group Transformation | γ-Amino Ketones |
| Nitroalkene | Asymmetric Conjugate Addition -> Elaboration | Chiral Building Blocks |
Precursors for Heterocyclic Systems and Fused Ring Structures
The reactivity of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- makes it an excellent precursor for a diverse array of heterocyclic compounds. The nitroalkene functionality can be considered a synthetic equivalent of a 1,2-dianion, enabling various annulation strategies.
For instance, reactions with dinucleophiles can lead to the formation of various heterocyclic systems. The interaction of similar furanone precursors with nitrogen-containing reagents like hydrazines can lead to the formation of pyrazol-3-ones through recyclization processes. beilstein-journals.orgresearchgate.net Furthermore, the furan ring itself can be a participant in cycloaddition reactions or can be transformed into other cyclic systems, providing pathways to complex fused-ring structures. acs.orgresearchgate.net The synthesis of furan organic-chemistry.org, 3(2H)-furanone organic-chemistry.org, and 3-pyrroline (B95000) organic-chemistry.org derivatives often involves precursors with similar functionalities.
Potential Heterocyclic Synthesis Pathways:
| Reagent Type | Reaction Pathway | Resulting Heterocycle |
| Hydrazine Derivatives | Michael Addition -> Cyclization/Condensation | Pyrazolines, Pyridazinones |
| Enamines/Enolates | Conjugate Addition -> Intramolecular Cyclization | Substituted Pyrroles, Dihydropyrans |
| Ylides | [3+2] or [4+2] Cycloaddition | Functionalized Carbocycles and Heterocycles |
| Dienophiles | Diels-Alder with Furan Ring | Oxabridged Ring Systems |
Contribution to the Development of Novel Catalytic Systems or Reagents
While 3-Buten-2-one, 4-(2-furanyl)-3-nitro- is a substrate for chemical reactions, its non-nitrated analogue, 4-(2-furyl)-3-buten-2-one (B1221072), has been instrumental in driving the development of new catalytic systems, particularly for biomass upgrading and hydrodeoxygenation (HDO). researchgate.netnih.gov The challenge of selectively transforming this type of multifunctional molecule spurs innovation in catalysis.
Research into the HDO of 4-(2-furyl)-3-buten-2-one has explored various catalysts to convert it into fuel products. nih.govresearchgate.net For example, studies have assessed the potential of (La-)NiCu catalysts, investigating the impact of support acidity and the addition of lanthanum to enhance catalytic activity and selectivity. researchgate.net Such research demonstrates how complex substrates necessitate the design of novel, bifunctional catalysts that can control hydrogenation, ring-opening, and deoxygenation pathways. The introduction of a nitro group, as in 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, would present an even greater catalytic challenge, requiring systems capable of chemoselectively reducing the nitro group in the presence of a ketone, an alkene, and a furan ring, thereby stimulating further catalyst development.
Potential in Functional Materials Design
Molecules featuring extended π-conjugation and strong electron-donating or electron-withdrawing groups are often investigated for their potential in functional materials. 3-Buten-2-one, 4-(2-furanyl)-3-nitro- possesses a conjugated system that includes the furan ring, the enone backbone, and a powerful electron-withdrawing nitro group. This "donor-π-acceptor" (D-π-A) type architecture is a common motif in materials with significant nonlinear optical (NLO) properties.
The nitro group is known to enhance the NLO response in organic molecules due to its strong electron-attracting character. nih.govmdpi.com The delocalization of electrons across the furan-enone-nitro framework could lead to a large molecular hyperpolarizability, a key requirement for NLO materials used in applications like optical switching and frequency conversion. Theoretical and experimental studies on nitro-substituted chalcones, which share a similar structural backbone, have explored their potential in this area. mdpi.com
Structural Features and Their Potential Impact on Material Properties:
| Structural Component | Potential Contribution to Properties |
| Furan Ring | Electron-rich π-system (Donor/π-bridge) |
| Conjugated Enone System | π-bridge for electron delocalization |
| Nitro Group | Strong electron-withdrawing group (Acceptor) |
| Overall D-π-A Structure | Potential for high molecular hyperpolarizability (NLO properties), charge-transfer characteristics (electronic properties). |
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of nitroalkenes, a class to which 3-Buten-2-one, 4-(2-furanyl)-3-nitro- belongs, traditionally involves methods that can be improved in terms of sustainability and atom economy. A primary area for future research is the development of greener synthetic protocols.
One promising approach is the refinement of the Henry (nitroaldol) reaction, a classic method for forming the carbon-carbon bond between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org The reaction of 2-nitroacetone with furfural (B47365), followed by dehydration, would theoretically yield the target compound. Future research could focus on:
Catalytic Systems: Investigating novel catalysts to improve the efficiency and selectivity of the Henry reaction and subsequent dehydration. This includes exploring bifunctional catalysts that can promote both the condensation and dehydration steps in a one-pot process. researchgate.net
Solvent Selection: Moving away from traditional organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents. The Henry reaction has been shown to be feasible in aqueous media, which significantly improves its environmental footprint. organic-chemistry.org
Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts. Atom-economical reactions, such as direct C-H nitration of the precursor 4-(2-furanyl)-3-buten-2-one, could be a long-term goal, although this presents significant challenges in terms of selectivity.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Route | Precursors | Potential Advantages | Research Focus |
| Henry Reaction | Furfural, Nitroacetone | Well-established, versatile | Greener catalysts and solvents, one-pot procedures |
| Direct Nitration | 4-(2-Furanyl)-3-buten-2-one | High atom economy | Development of selective nitrating agents |
| Michael Addition | Nitroalkanes to α,β-unsaturated carbonyls | Potential for stereocontrol | Novel catalysts for asymmetric synthesis |
Table 1: Potential Synthetic Routes and Research Directions
Continuous Flow Chemistry Applications for Scalable Synthesis
The synthesis of nitro compounds can be hazardous due to the exothermic nature of nitration reactions and the potential instability of the products. nih.gov Continuous flow chemistry offers a safer and more scalable alternative to traditional batch processing. Future research in this area for 3-Buten-2-one, 4-(2-furanyl)-3-nitro- should target:
Microreactor Technology: Designing and optimizing microreactors for the synthesis of the target molecule. The high surface-area-to-volume ratio in microreactors allows for better temperature control, reducing the risk of thermal runaway.
In-line Purification: Integrating purification steps directly into the flow system to isolate the product in a continuous manner. This can improve efficiency and reduce the need for manual handling of potentially hazardous intermediates.
Process Automation: Developing automated flow synthesis platforms that can monitor and control reaction parameters in real-time, ensuring reproducibility and high yields. A recent study on the continuous flow synthesis of nitrofuran pharmaceuticals demonstrates the feasibility and benefits of this approach for related compounds. nih.gov
Harnessing Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. For a molecule like 3-Buten-2-one, 4-(2-furanyl)-3-nitro-, where established synthetic routes may not be optimal, AI and ML can be particularly valuable. Future research opportunities include:
Retrosynthetic Analysis: Employing AI-powered retrosynthesis tools to identify novel and potentially more efficient synthetic pathways.
Reaction Optimization: Using ML algorithms to model and optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts.
Predictive Modeling: Developing predictive models for the properties and reactivity of the target compound and its analogues, which can guide experimental efforts.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for improving the synthesis of 3-Buten-2-one, 4-(2-furanyl)-3-nitro-. Key areas for future investigation are:
Asymmetric Catalysis: Given the potential for stereoisomerism in derivatives of the target molecule, the development of catalysts for enantioselective synthesis is a significant research direction. Organocatalysis has shown great promise in the asymmetric conjugate addition to nitroalkenes and could be adapted for this purpose. mdpi.commdpi.com
Nanocatalysis: Exploring the use of nanocatalysts, which can offer high activity and selectivity due to their unique electronic and surface properties.
Biocatalysis: Investigating the potential of enzymes to catalyze the synthesis of the target molecule or its precursors. Biocatalysis can offer unparalleled selectivity under mild reaction conditions.
Design and Synthesis of New Functional Analogues for Advanced Material Applications
The combination of a furan ring, a conjugated system, and a nitro group in 3-Buten-2-one, 4-(2-furanyl)-3-nitro- suggests its potential as a building block for functional materials. Future research should focus on:
Polymer Chemistry: Investigating the polymerization of the butenone moiety to create novel polymers with interesting electronic or optical properties. The furan ring can also participate in polymerization reactions.
Nonlinear Optics: Exploring the nonlinear optical properties of the compound and its derivatives. The extended π-system and the electron-withdrawing nitro group are structural features often found in materials with high nonlinear optical activity.
Pharmaceutical Scaffolds: The nitroalkene moiety is a known Michael acceptor and can react with biological nucleophiles. youtube.com This opens up the possibility of designing and synthesizing analogues as potential therapeutic agents, although this would require extensive biological evaluation. Nitro-compounds are also important precursors for the synthesis of N-heterocycles. rsc.org
The potential applications of functional analogues are summarized in Table 2.
| Application Area | Rationale | Research Direction |
| Polymer Science | Presence of polymerizable functional groups | Synthesis and characterization of novel polymers |
| Nonlinear Optics | Conjugated system with donor/acceptor groups | Measurement of nonlinear optical properties |
| Medicinal Chemistry | Reactivity as a Michael acceptor | Design and synthesis of bioactive analogues |
Table 2: Potential Applications of Functional Analogues
Conclusion
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
